4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine

Description

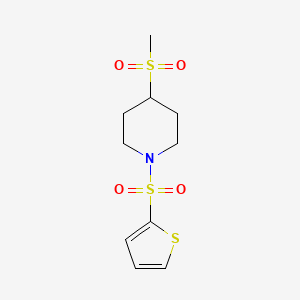

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a methylsulfonyl group at the 4-position and a thiophen-2-ylsulfonyl group at the 1-position. This unique structure confers distinct electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting sulfonyl-sensitive receptors like GPR6 . The compound’s structural complexity necessitates advanced analytical validation, including NMR, HPLC-MS, and IR spectroscopy, to confirm purity and stereochemistry .

Properties

IUPAC Name |

4-methylsulfonyl-1-thiophen-2-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-17(12,13)9-4-6-11(7-5-9)18(14,15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVGSQVRJAMRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves the reaction of piperidine with methylsulfonyl chloride and thiophen-2-ylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Physicochemical and Pharmacological Properties

- Solubility and LogP : The hydroxyl group in 4-(3-(MeSO₂)phenyl)-1-propylpiperidin-4-ol likely improves aqueous solubility compared to the target compound’s lipophilic thiophene ring . Fluorinated analogs (e.g., 94) balance lipophilicity and metabolic stability via fluorine’s inductive effects .

- Purity and Stability : Compound 11 achieved >99% HPLC purity with a nitro group amenable to reduction (e.g., to an amine for further derivatization), whereas styryl-containing analogs (89, 90) showed variable purity (95.1–99.9%) .

Research Findings and Implications

- Synthetic Efficiency: E-configuration styryl analogs (90) and difluorophenoxy derivatives (11) achieved higher yields (85%, 82%) compared to fluorophenethyl analogs (94, 18%), highlighting substituent-dependent reaction kinetics .

- Thermal Stability : Crystalline sulfonyl-styryl compounds (89, 90) exhibit higher melting points than oily fluorophenethyl derivatives, suggesting improved shelf life .

- Drug-Likeness : Computational studies (e.g., ) indicate that piperidine derivatives with balanced logP (2–5) and polar surface area (<140 Ų) are optimal for oral bioavailability, a criterion the target compound may meet pending further analysis .

Biological Activity

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a piperidine backbone and incorporates functional groups such as methylsulfonyl and thiophene, which contribute to its biological activity. Understanding its mechanisms of action, pharmacological effects, and potential therapeutic applications is crucial for advancing its use in clinical settings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

This structure includes:

- A piperidine ring , which is common in many pharmacologically active substances.

- A methylsulfonyl group that enhances the compound's chemical reactivity.

- A thiophene ring , which may contribute to the compound's interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Receptor Binding : The compound can bind to specific receptors, potentially modulating their activity. This interaction is critical in conditions where receptor modulation is beneficial, such as in pain management or neurodegenerative diseases.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, leading to therapeutic effects. The precise molecular targets and pathways involved are under investigation but suggest a promising role in pharmacotherapy.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological effects:

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective growth inhibition comparable to standard treatments like doxorubicin . The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival.

- Antimicrobial Properties : The compound exhibited potent antimicrobial activity against strains such as MRSA, reducing bacterial load significantly in vivo models . This suggests its potential utility in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.